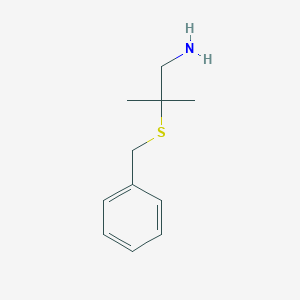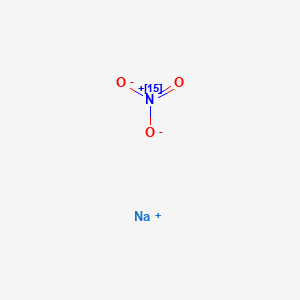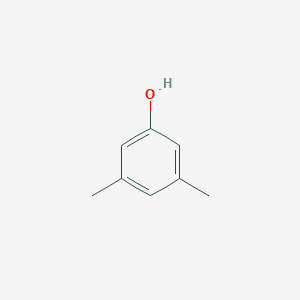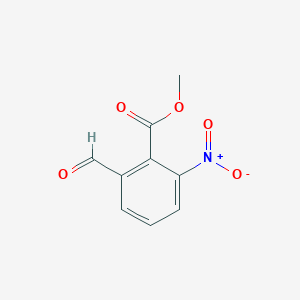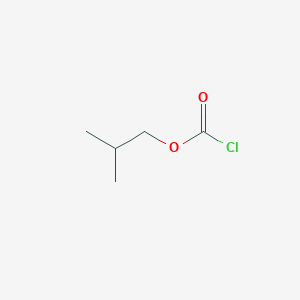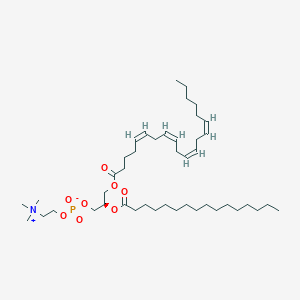
PC(20:4(5Z,8Z,11Z,14Z)/16:0)
Descripción general
Descripción
PC(204(5Z,8Z,11Z,14Z)/160): is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are a major component of biological membranes and play a crucial role in maintaining the structural integrity and functionality of cells. This specific compound consists of a phosphorylcholine moiety attached to a glycerol backbone, with one of the fatty acid chains being arachidonic acid (20:4) and the other being palmitic acid (16:0).
Aplicaciones Científicas De Investigación
Chemistry: PC(20:4(5Z,8Z,11Z,14Z)/16:0) is used as a model compound in studies of lipid oxidation and membrane dynamics. Its well-defined structure makes it ideal for investigating the effects of fatty acid composition on membrane properties.
Biology: In biological research, PC(20:4(5Z,8Z,11Z,14Z)/16:0) is used to study cell membrane structure and function. It is also employed in studies of lipid metabolism and signaling pathways involving arachidonic acid.
Medicine: PC(20:4(5Z,8Z,11Z,14Z)/16:0) is investigated for its role in various diseases, including cardiovascular diseases and inflammatory conditions. Its involvement in the production of bioactive lipid mediators makes it a target for therapeutic interventions.
Industry: In the industrial sector, PC(20:4(5Z,8Z,11Z,14Z)/16:0) is used in the formulation of liposomes for drug delivery systems. Its ability to form stable bilayers makes it suitable for encapsulating and delivering therapeutic agents.
Mecanismo De Acción
Target of Action
The primary target of PC(20:4(5Z,8Z,11Z,14Z)/16:0), also known as 1,2-diacyl-sn-glycero-3-phosphocholine , is the cell membrane. This compound is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes . They play a crucial role in maintaining the structural integrity of the cell and regulating the fluidity of the membranes .
Mode of Action
PC(20:4(5Z,8Z,11Z,14Z)/16:0) interacts with its targets by integrating into the cell membrane. The hydrophilic head of the molecule interacts with the aqueous environment outside and inside the cell, while the hydrophobic fatty acid tails align towards the center of the membrane, away from the water . This orientation results in the formation of a lipid bilayer, which is the fundamental structure of the cell membrane .
Biochemical Pathways
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is involved in several biochemical pathways. It is synthesized via two pathways in higher eukaryotes: the triple methylation of phosphatidylethanolamine and the cytidine diphosphate (CDP)-choline pathway . It is also a precursor for various second messengers like phosphatidic acid, lysophosphatidic acid, and diacylglycerol .
Pharmacokinetics
The pharmacokinetics of PC(20:4(5Z,8Z,11Z,14Z)/16:0) largely depend on its absorption, distribution, metabolism, and excretion (ADME) properties. As a lipid molecule, it is well-absorbed in the gastrointestinal tract and distributed throughout the body, particularly in cell membranes . It is metabolized in the liver and other tissues, and its metabolites are excreted primarily in the urine .
Result of Action
The action of PC(20:4(5Z,8Z,11Z,14Z)/16:0) at the molecular and cellular level results in the maintenance of cell membrane integrity and fluidity . It also plays a role in cell signaling as a precursor to several second messengers . These effects contribute to the proper functioning of cells and, consequently, the overall health of the organism .
Action Environment
The action, efficacy, and stability of PC(20:4(5Z,8Z,11Z,14Z)/16:0) can be influenced by various environmental factors. For instance, changes in temperature and pH can affect the fluidity of the cell membrane and, therefore, the function of phosphatidylcholines . Additionally, the presence of other lipids and proteins in the cell membrane can also affect the integration and function of PC(20:4(5Z,8Z,11Z,14Z)/16:0) .
Análisis Bioquímico
Biochemical Properties
PC(20:4(5Z,8Z,11Z,14Z)/16:0) plays a crucial role in biochemical reactions. It is involved in the formation of intracellular membranes and the production of lipid second messengers . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes .
Cellular Effects
The effects of PC(20:4(5Z,8Z,11Z,14Z)/16:0) on cells are profound and varied. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in the regulation of protein kinase C, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Molecular Mechanism
At the molecular level, PC(20:4(5Z,8Z,11Z,14Z)/16:0) exerts its effects through various mechanisms. It can bind to specific proteins and influence their activity, leading to changes in cell signaling and gene expression . For instance, it can act as a precursor for the intracellular messenger 1,2-diacylglycerol, which can activate protein kinase C .
Metabolic Pathways
PC(20:4(5Z,8Z,11Z,14Z)/16:0) is involved in various metabolic pathways. It is synthesized via two pathways in higher eukaryotes: the triple methylation of phosphatidylethanolamine and the cytidine diphosphate (CDP)-choline pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PC(20:4(5Z,8Z,11Z,14Z)/16:0) typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: Industrial production of phosphatidylcholines, including PC(20:4(5Z,8Z,11Z,14Z)/16:0), often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified using techniques like chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: PC(20:4(5Z,8Z,11Z,14Z)/16:0) can undergo oxidation reactions, particularly at the unsaturated bonds in the arachidonic acid chain. Common oxidizing agents include oxygen and reactive oxygen species.
Hydrolysis: The ester bonds in PC(20:4(5Z,8Z,11Z,14Z)/16:0) can be hydrolyzed by acids, bases, or enzymes like phospholipases, resulting in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The phosphorylcholine head group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and other reactive oxygen species.
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and enzymes (e.g., phospholipase A2).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized phosphatidylcholine derivatives.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Substitution: Phosphatidylcholine derivatives with different head groups.
Comparación Con Compuestos Similares
PC(160/204(5Z,8Z,11Z,14Z)): Similar structure but with the fatty acids in different positions.
PC(180/204(5Z,8Z,11Z,14Z)): Contains stearic acid (18:0) instead of palmitic acid (16:0).
PC(170/204(5Z,8Z,11Z,14Z)): Contains heptadecanoic acid (17:0) instead of palmitic acid (16:0).
Uniqueness: PC(20:4(5Z,8Z,11Z,14Z)/16:0) is unique due to its specific combination of arachidonic acid and palmitic acid. This combination influences its physical properties and biological functions, making it distinct from other phosphatidylcholines with different fatty acid compositions.
Propiedades
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBQQGURLBGJ-IVFHWKNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647289 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(20:4(5Z,8Z,11Z,14Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35418-58-7 | |
| Record name | (2R)-2-(Hexadecanoyloxy)-3-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)




